lithium;ethanolate;niobium(5+)

Catalog No.
S1939290
CAS No.
86745-52-0
M.F
C12H30LiNbO6
M. Wt
370.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
lithium;ethanolate;niobium(5+)

CAS Number

86745-52-0

Product Name

lithium;ethanolate;niobium(5+)

IUPAC Name

lithium;ethanolate;niobium(5+)

Molecular Formula

C12H30LiNbO6

Molecular Weight

370.2 g/mol

InChI

InChI=1S/6C2H5O.Li.Nb/c6*1-2-3;;/h6*2H2,1H3;;/q6*-1;+1;+5

InChI Key

AVEKRHJBCCYCED-UHFFFAOYSA-N

SMILES

[Li+].CC[O-].CC[O-].CC[O-].CC[O-].CC[O-].CC[O-].[Nb+5]

Canonical SMILES

[Li+].CC[O-].CC[O-].CC[O-].CC[O-].CC[O-].CC[O-].[Nb+5]

Lithium niobium ethoxide (metals basis), 5% w/v in ethanol, finds applications in material science research primarily as a precursor for the synthesis of Lithium niobate (LiNbO3) [, , ].

  • Lithium niobate (LiNbO3)

    This is a ferroelectric material, exhibiting a spontaneous electric polarization that can be reversed by applying an external electric field []. This property makes it valuable for various applications in photonics, including:

    • Optical waveguides: LiNbO3 can be used to create waveguides that confine and guide light waves [].
    • Optical modulators: By applying an electric field, the refractive index of LiNbO3 can be modulated, allowing for control of light intensity [].
    • Optical switches: LiNbO3 can be used to create optical switches that can rapidly switch light on and off [].
  • Solid electrolytes

    Lithium niobium ethoxide is also being explored as a potential precursor for the development of solid electrolytes []. Solid electrolytes are a promising class of materials for next-generation batteries due to their improved safety characteristics compared to liquid electrolytes.

Lithium;ethanolate;niobium(5+) is an organometallic compound, specifically lithium niobium ethoxide, which has the chemical formula LiNb(OEt)6. This compound features lithium and niobium in a bimetallic alkoxide structure, where niobium is in the +5 oxidation state. It is typically encountered as a colorless to pale yellow liquid or solid and is soluble in organic solvents like ethanol. The compound is primarily used in various chemical processes, including the production of lithium niobate, a material known for its ferroelectric properties.

LNE is a hazardous material and requires proper handling procedures. Here are some key safety concerns:

  • Flammability: LNE has a low flash point and is highly flammable. It should be kept away from heat sources and open flames [].
  • Skin and eye irritation: LNE can cause skin and eye irritation upon contact. It is crucial to wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat when handling this material.
  • Toxicity: Limited data exists on the specific toxicity of LNE. However, it is recommended to handle it with caution and avoid inhalation or ingestion.

  • Hydrolysis: When exposed to water, lithium niobium ethoxide hydrolyzes to produce lithium hydroxide and niobic acid. This reaction is significant for understanding the stability and reactivity of the compound in aqueous environments.
  • Formation of Lithium Niobate: The compound can be thermally decomposed or reacted under specific conditions to synthesize lithium niobate, which has applications in optics and electronics due to its ferroelectric properties .
  • Chemical Vapor Deposition: Lithium niobium ethoxide serves as a precursor in chemical vapor deposition processes for creating thin films, particularly for lithium-ion battery electrolytes .

Lithium niobium ethoxide can be synthesized through several methods:

  • Direct Reaction: A common synthesis route involves the direct reaction of lithium ethoxide with niobium ethoxide. This reaction typically occurs under controlled conditions to ensure the formation of the desired bimetallic alkoxide.
  • Solvent-Assisted Techniques: The compound can also be synthesized using solvent-assisted methods, where both reactants are dissolved in an appropriate solvent (e.g., ethanol) and allowed to react at elevated temperatures.
  • Chemical Vapor Deposition Precursor: As a precursor for thin films, lithium niobium ethoxide can be deposited onto substrates using chemical vapor deposition techniques, allowing for controlled film formation.

Lithium;ethanolate;niobium(5+) has several important applications:

  • Ferroelectric Material Production: It is primarily used in synthesizing lithium niobate, which finds applications in optical devices and telecommunications due to its unique electro-optic properties .
  • Lithium-Ion Battery Electrolytes: The compound serves as a precursor for creating thin films used in lithium-ion batteries, enhancing their performance by improving charge storage capabilities .
  • Research

Interaction studies involving lithium niobium ethoxide focus on its reactivity with various solvents and substrates during synthesis processes. Research indicates that the presence of moisture significantly affects its stability and reactivity, leading to hydrolysis products that can alter the intended outcomes of synthesis or application processes. Further studies are needed to explore its interactions with biological systems and other chemical species comprehensively.

Lithium;ethanolate;niobium(5+) shares similarities with several other organometallic compounds. Here are some comparable compounds:

CompoundFormulaUnique Features
Lithium EthoxideLiOEtSimpler structure; widely used as a base in organic reactions.
Niobium EthoxideNb(OEt)5Similar alkoxide structure but lacks lithium component.
Sodium NiobateNaNbO3A ceramic material with applications in piezoelectric devices.

Lithium niobium ethoxide stands out due to its dual metal composition and specific applications in both ferroelectric material production and battery technology. Its unique combination of properties allows it to serve as a versatile precursor in advanced materials synthesis, distinguishing it from simpler alkoxides or single-metal compounds.

Lithium niobium ethoxide (LiNb(OEt)₆) is a heterometallic alkoxide complex with the molecular formula C₁₂H₃₀LiNbO₆ (CAS: 86745-52-0). It is also referred to as lithium hexaethoxyniobate(5+) or niobium(V) lithium hexaethoxide. The compound consists of a niobium(V) center coordinated to six ethoxide ligands (OEt⁻) and a lithium ion, forming a 1:1 Li:Nb ratio.

PropertyValue
Molecular Weight370.212 g/mol
IUPAC NameLithium; ethanolate; niobium(5+)
SynonymsLithium niobium ethoxide, LiNb(OEt)₆
PubChem CID14693679
InChI KeyAVEKRHJBCCYCED-UHFFFAOYSA-N

The ethoxide ligands (OEt⁻) are derived from ethanol, and the compound is typically synthesized via alcoholysis or ligand-exchange reactions.

Historical Development in Coordination Chemistry

The study of LiNb(OEt)₆ emerged from advancements in heterometallic alkoxide chemistry, particularly in the 1980s–1990s, when researchers sought soluble precursors for high-temperature ceramic materials. Key milestones include:

  • Early Synthesis Methods:

    • Alcoholysis of niobium(V) ethoxide (Nb(OEt)₅) with lithium ethoxide (LiOEt) to form LiNb(OEt)₆.
    • Ligand-exchange reactions involving niobium alkoxides and chelating alcohols to stabilize soluble intermediates.
  • Structural Characterization:

    • Crystallographic studies revealed a dinuclear structure with bridging ethoxide ligands in related niobium alkoxides.
    • The use of single-source precursors like LiNb(OEt)₆ simplified the synthesis of stoichiometric LiNbO₃, avoiding cation segregation.
  • Applications in Materials Science:

    • Sol-gel and MOCVD processes for LiNbO₃ thin films, a ferroelectric material critical for optical and acoustic devices.
    • Solid electrolytes for advanced battery systems, leveraging the ionic diffusivity of niobate structures.

Sol-Gel Synthesis Using Alkoxide Precursors

Sol-gel synthesis represents one of the most extensively studied approaches for preparing lithium niobium compounds using alkoxide precursors. The formation of lithium niobium ethoxide (LiNb(OCH₂CH₃)₆) serves as a cornerstone in this methodology, where the reaction between lithium ethoxide and niobium ethoxide results in the formation of a bimetallic alkoxide precursor [1] [2]. This heterometallic compound exhibits a distinctive helical polymeric structure comprised of niobium octahedra linked by lithium in tetrahedral coordination [1] [2].

The crystallization process during sol-gel synthesis demonstrates temperature-dependent behavior. Studies reveal that bulk gels undergo exothermic decomposition at 250°C, with subsequent crystallization occurring at approximately 470°C for acidic gels and 490°C for basic gels [3] [4]. The crystallization temperatures remain largely independent of the original water content, though the influence of pH significantly affects the final microstructure [4]. Acidic films typically exhibit porosity with grain sizes of approximately 0.3 micrometers, while basic films demonstrate higher density (99%) with grain sizes reaching 0.5 micrometers [4].

A novel precursor system involving niobium(V) ethoxide combined with lithium nitrate has demonstrated successful formation of lithium niobate gels with a 1:1 Li:Nb ratio [3]. This biphasic gel system shows progressive crystallization over the temperature range of 200-400°C, with grain growth and secondary recrystallization occurring sequentially at higher temperatures [3]. The retention behavior of carbon-containing species and nitrate ions within the gel matrix plays a crucial role in determining the final product quality [3].

The use of mixed alkoxide systems, particularly lithium niobium methoxy-ethoxide, has been investigated for enhanced precursor stability and processing characteristics [4]. Formation of these alkoxide complexes can be studied through multinuclear nuclear magnetic resonance methods, providing insights into the molecular structure evolution during processing [4]. The influence of water, nitric acid, and ammonium hydroxide on crystallization behavior and film microstructure has been systematically characterized, leading to optimized processing conditions [4].

Recent advances in sol-gel synthesis have demonstrated the preparation of crystalline lithium niobate at remarkably low temperatures of 80°C through optimized processing conditions [5]. This approach utilizes double alkoxide alcoholic solutions in the presence of hydrogen peroxide and strong acids, creating favorable conditions for low-temperature crystalline formation [5]. The purity of crystalline materials obtained at these reduced temperatures shows strong dependence on the lithium to niobium molar ratio used in the reaction [5].

Table 1: Sol-Gel Synthesis Conditions for Lithium Niobium Compounds

Precursor SystemTemperature (°C)Crystallization Onset (°C)Key Features
Lithium niobium ethoxide [LiNb(OEt)₆]650-800470-490Single-source precursor, helical polymeric structure
Niobium ethoxide + Lithium nitrate200-400250Biphasic gel formation, progressive crystallization
Lithium niobium methoxy-ethoxide470-490470-490Mixed alkoxide system, pH dependent crystallization
Nb(OEt)₅ + LiOH·H₂O220220Solvothermal synthesis, size focusing via Ostwald ripening
LiNb(OCH₂CH₃)₆ (heterometallic precursor)650650Crystalline precursor with octahedral coordination

Metal-Organic Chemical Vapor Deposition (MOCVD) Techniques

Metal-organic chemical vapor deposition techniques for lithium niobium compounds have employed various precursor systems with differing degrees of success. The single-source precursor lithium niobium ethoxide (LiNb(OEt)₆) has been applied for lithium niobate film growth through spray MOCVD processes [6] [7]. However, this method has been reported to produce polycrystalline and black films, rendering them unsuitable for optical applications [6].

More successful MOCVD approaches have utilized dual precursor systems, particularly the combination of lithium dipivaloylmethanate (Li(dpm)) and niobium pentaethoxide (Nb(OC₂H₅)₅) [8] [9]. Lithium niobate films grown epitaxially on sapphire substrates have been successfully prepared using thermal chemical vapor deposition from these metalorganic compounds [8]. The operational window for obtaining pure epitaxially grown lithium niobate without other oxide phases falls within the same range as that required for pure polycrystalline lithium niobate growth on silicon substrates [8].

Optimized deposition conditions for MOCVD synthesis require careful control of multiple parameters. The carrier gas flow rate of lithium dipivaloylmethanate, vaporization pressure of niobium ethoxide, and total deposition pressure all significantly influence film composition and quality [9]. When the deposition pressure of niobium ethoxide varies between 1.07×10⁴ and 2.00×10⁴ Pascal, film composition changes correspondingly with increasing pressure [9]. Stoichiometric lithium niobate films with a 1:1 Li:Nb ratio are successfully prepared when the deposition pressure of niobium ethoxide is maintained at 1.33×10⁴ Pascal [9].

The compositional analysis of epitaxially grown lithium niobate films reveals similarities to lithium niobate solid solutions obtained from molten solution crystal growth, as documented in phase diagrams of lithium-niobium composite oxides [8]. This correspondence suggests that MOCVD processing under optimized conditions can achieve thermodynamically favorable compositions comparable to those obtained through conventional high-temperature synthesis methods [8].

Alternative heterometallic alkoxide precursors have been investigated for MOCVD applications, including lithium niobium hexakis(neopentoxide) and lithium niobium hexakis(trimethylsilylmethoxide) [6]. These compounds demonstrate moderately volatile characteristics and sublime with moderate to good recoveries [6]. The structure of lithium niobium hexakis(trimethylsilylmethoxide) contains a distinctive Nb₂Li₂(μ-O)₄(μ₃-O)₂ central-core geometry, as determined through single-crystal X-ray diffraction analysis [6]. Despite their structural interest, these alternative precursors have shown limited success in forming lithium niobate films under standard MOCVD conditions that successfully produce films from lithium niobium ethoxide [6].

Table 2: MOCVD Synthesis Parameters for Lithium Niobium Precursors

PrecursorSubstrate Temperature (°C)Deposition Pressure (Pa)Film QualityLimitations
LiNb(OEt)₆673Not specifiedPolycrystalline, black filmsUnsuitable for optical applications
Li(dpm) + Nb(OC₂H₅)₅8001.33×10⁴Epitaxial, stoichiometricOptimal conditions required
LiNb(OCH₂SiMe₃)₆Not specifiedNot specifiedModerate volatilityLimited film formation
LiNb(OCH₂CMe₃)₆Not specifiedNot specifiedGood recovery upon sublimationNo LiNbO₃ films under standard conditions

Hydrothermal/Solvothermal Synthesis Approaches

Hydrothermal and solvothermal synthesis methods have emerged as effective low-temperature approaches for preparing lithium niobium compounds with controlled morphology and particle size. The solvothermal method utilizing niobium pentoxide and lithium hydroxide in polyol media has demonstrated particular success [10]. Optimization studies reveal that diethylene glycol serves as the most effective polyol medium, with optimal reaction conditions including a lithium to niobium atomic ratio of 1.5 and reaction time of 72 hours [10].

The reaction mechanism in polyol-mediated synthesis involves the initial formation of a lithium-rich phase, specifically lithium niobium tetraoxide (Li₃NbO₄), at the niobium pentoxide-solvent boundary [10]. This intermediate phase subsequently undergoes equilibration to form the final lithium niobate product [10]. The lithium oxide uptake process requires excess lithium oxide for complete conversion to lithium niobate, highlighting the importance of stoichiometric control in these synthesis approaches [10].

A novel three-step low-temperature synthesis procedure has been developed utilizing lithium hydride-induced reduction of niobium pentachloride [11] [12]. The complete protocol involves lithium hydride-induced reduction of niobium pentachloride followed by in situ spontaneous oxidation into low-valence niobium nano-oxides [11] [12]. These niobium oxides are subsequently exposed to air atmosphere, leading to pure niobium pentoxide formation [11] [12]. Finally, the stable niobium pentoxide is converted into lithium niobate nanoparticles during controlled hydrolysis of excess lithium hydride [11] [12].

Single-step solvothermal processes have been successfully implemented using commercial precursor solutions [13] [14]. A systematic approach involves dissolving 40 millimolar niobium ethoxide in benzyl alcohol, followed by addition of triethylamine and lithium precursors to produce mixtures with 1:1 lithium to niobium ratios [13] [14]. Solvothermal treatment at 220°C for periods ranging from 24 to 96 hours results in lithium niobate nanoparticles with tunable dimensions from 30 to 95 nanometers [14].

The growth mechanism of nanoparticles in solvothermal synthesis involves controlled agglomeration of nuclei, followed by oriented attachment and Ostwald ripening processes [14]. Products prepared at 24 and 30 hours contain agglomerated nanoparticles with average diameters less than 10 nanometers, while longer reaction times result in larger, more uniform particles [14]. This size evolution demonstrates a bimodal distribution at intermediate stages, distinguishing it from processes driven solely by Ostwald ripening [14].

Alternative hydrothermal approaches have utilized water-soluble niobium complexes, particularly tetraperoxoniobate(V) species [15]. Niobium pentoxide dissolution in hydrogen peroxide and ammonia results in formation of water-soluble [Nb(O₂)₄]³⁻ complexes [15]. Addition of lithium hydroxide monohydrate to these solutions, followed by solvent evaporation at 80°C, produces white precursor powders that crystallize to lithium niobate at temperatures between 300-600°C [15].

Table 3: Hydrothermal/Solvothermal Synthesis Conditions

Precursor SystemTemperature (°C)SolventReaction Time (h)Li/Nb RatioProduct Features
Nb₂O₅ + LiOH in polyol180-220Ethylene glycol/diethylene glycol721.5Narrow size distribution <100 nm
NbCl₅ + LiH reductionLow temperatureTolueneMulti-stepExcess LiHNano-sized particles via XPS characterization
Nb₂O₅ + LiOH·H₂O in diethylene glycol180Diethylene glycol721.5Best yield with homogeneous phase
H₂(H₂O)NB₂O₆ + LiOH300-800AqueousVariable1:1Pure LiNbO₃ at 400°C

Single-Source Precursor Design Strategies

Single-source precursor design represents an advanced approach for achieving controlled stoichiometry and improved processing characteristics in lithium niobium compound synthesis. The heterometallic lithium niobium ethoxide (LiNb(OEt)₆) serves as a prototype for single-source precursors, incorporating both metal centers within a single molecular framework [1] [6]. This compound can be crystallized from solution and exhibits helical polymeric units consisting of niobium octahedra linked by lithium in distorted tetrahedral coordination [1].

Successive crystallizations from solution enable enhanced purification of alkoxide precursors, improving their suitability for subsequent processing steps [2]. Hydrolysis of bimetallic alkoxides results in formation of amorphous network structures containing niobium-oxygen octahedral units modified by lithium [2]. Heat treatment facilitates structural rearrangements within the niobium environment, enabling formation of the lithium niobate crystal structure [2]. However, heat treatment above 700°C can result in structural changes associated with lithium oxide volatility [2].

Advanced heterometallic alkoxide complexes have been developed using bulkier ligands to enhance volatility and thermal stability. Lithium niobium hexakis(neopentoxide) [LiNb(OCH₂CMe₃)₆]₂ and lithium niobium hexakis(trimethylsilylmethoxide) [LiNb(OCH₂SiMe₃)₆]₂ represent examples of second-generation single-source precursors [6]. These compounds demonstrate moderate solubility in hydrocarbons and sublime with moderate to good recoveries [6]. The molecular structure of these compounds features dinuclear arrangements with distinctive core geometries determined through single-crystal X-ray diffraction [6].

The structural characterization of lithium niobium hexakis(trimethylsilylmethoxide) reveals a Nb₂Li₂(μ-O)₄(μ₃-O)₂ central-core geometry [6]. The isostructural nature of the neopentoxide analog has been confirmed through nuclear magnetic resonance spectroscopy [6]. Bulk pyrolysis of the neopentoxide complex yields crystalline lithium niobate under nitrogen atmosphere at 600°C [6]. However, these advanced precursors have shown limited effectiveness in spray MOCVD applications compared to simpler ethoxide systems [6].

Novel heterobimetallic single-source precursors have been investigated for their potential in synthesizing binary intermetallic compounds [16]. The coordination environment of precursors and exact processing temperatures play critical roles in determining the crystalline phases produced [16]. This approach demonstrates versatility in synthesis of various compounds, highlighting the potential for developing specialized precursors for lithium niobium systems [16].

The design of effective single-source precursors requires consideration of multiple factors including volatility, thermal stability, and controlled decomposition pathways [17]. Multidentate ligands such as bis(hydroxymethyl)propionic acid and tris(hydroxymethyl)ethane have been employed to reduce the number of terminal ligands in niobium alkoxide systems [17]. These modifications result in unique structural arrangements and altered decomposition characteristics that can be tailored for specific applications [17].

Table 4: Single-Source Precursor Design Strategies

Precursor TypeMolecular StructureThermal StabilityVolatilityApplications
Lithium niobium ethoxide [LiNb(OEt)₆]Helical polymeric units, Nb octahedra linked by LiStable to 250°C decompositionSuitable for MOCVDLiNbO₃ thin films (limited quality)
Lithium niobium neopentoxide [LiNb(OCH₂CMe₃)₆]₂Dinuclear with Nb₂Li₂(μ-O)₄(μ₃-O)₂ coreSublimes with moderate recoveryModerately volatileBulk pyrolysis gives crystalline LiNbO₃
Lithium niobium trimethylsilylmethoxide [LiNb(OCH₂SiMe₃)₆]₂Isostructural to neopentoxide complexSimilar thermal behavior to neopentoxideGood sublimation propertiesPrecursor development
Lithium niobium methoxy-ethoxideMixed ligand systemStable under controlled conditionsSolution processableSol-gel processing
Heterobimetallic alkoxide complexesBridged structures with alkoxide ligandsVariable depending on ligandsDesigned for vapor depositionAdvanced precursor design

Dates

Last modified: 08-16-2023

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